
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is a synthetic peptide compound that is widely used in the field of peptide synthesis. The compound consists of two glutamic acid residues, each protected by a tert-butyl group (OtBu), and an amide group (NH2) at the C-terminus. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group at the N-terminus. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first glutamic acid residue to a solid support resin. The carboxyl group of the glutamic acid is protected by a tert-butyl group to prevent unwanted side reactions. The Fmoc group is used to protect the amino group.
Attachment to Resin: The first glutamic acid residue is attached to the resin via its carboxyl group.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The second glutamic acid residue, also protected by a tert-butyl group, is coupled to the first residue using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Final Deprotection: The tert-butyl groups are removed using an acid such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of greener solvents and optimized reaction conditions is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tert-butyl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups to modify the peptide.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) as a base.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions are peptides with specific sequences and functionalities, which can be further used in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is used in the synthesis of complex peptides and proteins. It serves as a building block for creating peptide libraries and studying peptide interactions.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound is used in the development of peptide-based vaccines and diagnostic tools. It is also explored for its potential in targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications .
Wirkmechanismus
The mechanism of action of Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 involves the formation of peptide bonds through nucleophilic attack by the amino group on the carboxyl group of another amino acid. The Fmoc and tert-butyl groups protect the reactive sites during synthesis, ensuring selective reactions. The removal of these protecting groups exposes the functional groups, allowing further reactions to occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-Gly-D-Phe-OtBu: Another Fmoc-protected peptide used in solid-phase synthesis.
Fmoc-Val-Leu-Lys(Boc): A peptide with different amino acid residues and protecting groups.
Uniqueness
Fmoc-Glu(OtBu)-Glu(OtBu)-NH2 is unique due to its specific sequence of two glutamic acid residues and the use of tert-butyl and Fmoc protecting groups. This combination provides stability and ease of deprotection, making it highly suitable for solid-phase peptide synthesis .
Eigenschaften
Molekularformel |
C33H43N3O8 |
|---|---|
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
tert-butyl (4S)-5-amino-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C33H43N3O8/c1-32(2,3)43-27(37)17-15-25(29(34)39)35-30(40)26(16-18-28(38)44-33(4,5)6)36-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-/m0/s1 |
InChI-Schlüssel |
KBBMYDDJOSJDPL-UIOOFZCWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


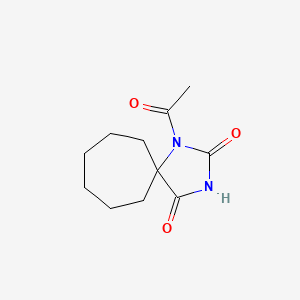

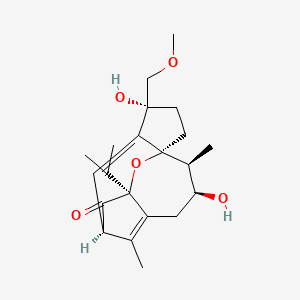
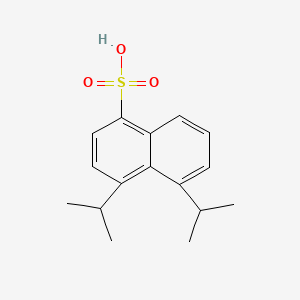
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
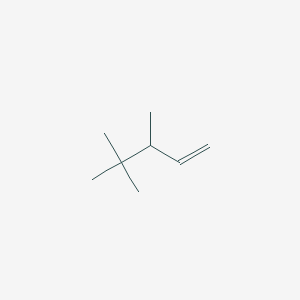
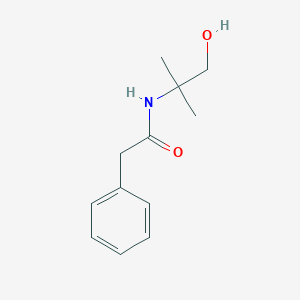

![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
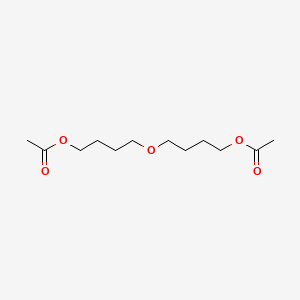
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)

![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
